molecular formula C7H8BrNO2 B13675775 2-Amino-5-bromo-4-methoxyphenol

2-Amino-5-bromo-4-methoxyphenol

Cat. No.: B13675775
M. Wt: 218.05 g/mol
InChI Key: CYGOVVPRDLQBGW-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxyphenol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of amino, bromo, and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methoxyphenol typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amino group, and finally bromination to introduce the bromine atom . The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

2-Amino-5-bromo-4-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methoxyphenol involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and exert various effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactions are desired .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-amino-5-bromo-4-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3

InChI Key

CYGOVVPRDLQBGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)Br

Origin of Product

United States

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